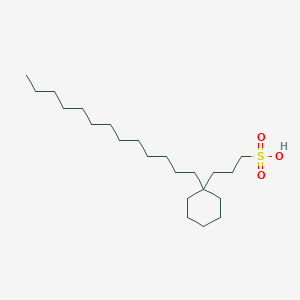![molecular formula C24H35BrN2O B14199017 2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine CAS No. 844697-10-5](/img/structure/B14199017.png)
2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine is a chemical compound with the molecular formula C24H35BrN2O It is known for its unique structure, which includes a pyrimidine ring substituted with a phenyl group that is further modified with a bromohexyl ether and an octyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine typically involves multiple steps. One common synthetic route starts with the preparation of 4-(6-bromohexoxy)phenyl) from 1,6-dibromohexane and 4-hydroxyphenyl. This intermediate is then reacted with 5-octylpyrimidine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for larger-scale reactions, such as improved yields, cost-effectiveness, and safety measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromohexyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenyl and pyrimidine rings can undergo oxidation and reduction under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.
Applications De Recherche Scientifique
2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine involves its interaction with specific molecular targets. The bromohexyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(6-Bromohexyl)oxy]phenyl derivatives: Compounds with similar bromohexyl ether groups.
Octylpyrimidine derivatives: Compounds with similar pyrimidine and octyl chain structures.
Uniqueness
2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine is unique due to its combination of a bromohexyl ether and an octyl-substituted pyrimidine ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it valuable in diverse scientific research applications.
Propriétés
Numéro CAS |
844697-10-5 |
|---|---|
Formule moléculaire |
C24H35BrN2O |
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
2-[4-(6-bromohexoxy)phenyl]-5-octylpyrimidine |
InChI |
InChI=1S/C24H35BrN2O/c1-2-3-4-5-6-9-12-21-19-26-24(27-20-21)22-13-15-23(16-14-22)28-18-11-8-7-10-17-25/h13-16,19-20H,2-12,17-18H2,1H3 |
Clé InChI |
KUWQUGZBUYLFKV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


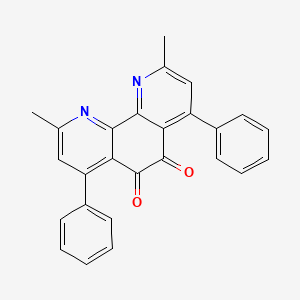
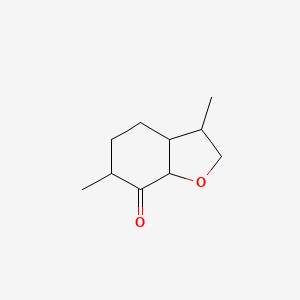
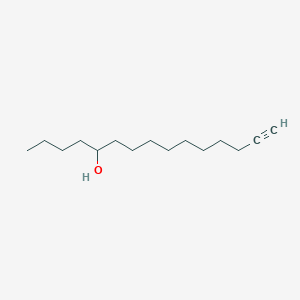

![2-[(1,1,1-Trifluorooctan-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14198954.png)
![N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198959.png)
![2-{[(1S,2R)-1-Cyclohexyl-2-methylbut-3-en-1-yl]amino}-3-methylphenol](/img/structure/B14198960.png)
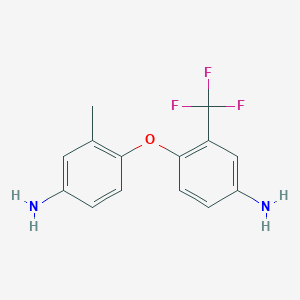

![5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol](/img/structure/B14198994.png)
![6-Bromo-4-chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B14199001.png)
![2,2'-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14199003.png)
![[2-(Dodecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14199020.png)
